3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride
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Overview
Description
3-(2-Aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrazinone core and an aminoethyl group.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it is likely that the compound interacts with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Some compounds with similar structures have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the activity of many compounds .
Biochemical Analysis
Biochemical Properties
Similar triazolopyrazine derivatives have shown promising antibacterial activities against both Gram-positive and Gram-negative bacterial strains . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified .
Cellular Effects
Related compounds have shown antiproliferative activities against various cancer cell lines, including A549, MCF-7, and HeLa . These compounds have been found to inhibit the growth of these cells in a dose-dependent manner .
Molecular Mechanism
Similar compounds have shown to inhibit the c-Met and VEGFR-2 kinases, which are involved in cell growth and angiogenesis . These compounds have also been found to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride typically involves multiple steps, starting with the formation of the triazolo[4,3-a]pyrazinone core. This can be achieved through cyclization reactions involving hydrazines and diketones or ketoesters. The aminoethyl group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound, leading to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines, along with suitable solvents and catalysts, are employed.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduced analogs of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules. Biology: It may have potential as a biological probe or inhibitor, interacting with specific enzymes or receptors. Medicine: The compound could be explored for its therapeutic properties, possibly as a drug candidate for various diseases. Industry: It may find applications in material science, such as in the development of new polymers or coatings.
Comparison with Similar Compounds
Tryptamine: A structurally related compound with applications in neuroscience.
Serotonin: Another related compound, known for its role as a neurotransmitter.
Melatonin: Similar in structure, with applications in regulating sleep-wake cycles.
Uniqueness: 3-(2-Aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is unique due to its specific triazolo[4,3-a]pyrazinone core and aminoethyl group, which may confer distinct chemical and biological properties compared to its related compounds.
Properties
IUPAC Name |
3-(2-aminoethyl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O.2ClH/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6;;/h1-4,8H2,(H,9,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJCHMVNHBYFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(=O)N1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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